
1-ethyl-2-(tributylstannyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-ethyl-2-(tributylstannyl)-1H-pyrrole” is a theoretical compound based on its name. It would be a pyrrole molecule, which is a five-membered aromatic ring with one nitrogen atom, substituted with an ethyl group at one position and a tributylstannyl group at another .
Molecular Structure Analysis
The molecular structure would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom. One of the carbon atoms in the ring would be substituted with an ethyl group (a two-carbon chain), and another carbon would be substituted with a tributylstannyl group (a tin atom bonded to three butyl groups) .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific studies on this compound. Pyrroles generally participate in electrophilic substitution reactions and can act as ligands in coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, pyrroles are polar due to the nitrogen atom, and the tributylstannyl group would likely make the compound significantly heavier and less volatile .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Carboethoxymethylation of Pyridines : Ethyl (tributylstannyl)acetate, closely related to 1-ethyl-2-(tributylstannyl)-1H-pyrrole, has been used for the carboethoxymethylation of acylpyridinium salts, producing dihydropyridines which are precursors for various N-heterocycles (Dhar & Gluchowski, 1994).
- Stannylcupration of Heterosubstituted Esters : The compound demonstrates usefulness in the stannylcupration of γ-heterosubstituted acetylenic esters, providing a new route to 4-stannylated N- and O- heterocycles (Reginato et al., 1995).
- Synthesis of Pyrrolinones : 4-Tributylstannyl-5-substituted-pyrrolin-2-ones, closely related to the subject compound, have been synthesized via tributylstannyl cyano cuprate addition to N-protected γ-amino acetylenic esters, showcasing regio- and stereoselectivity (Reginato et al., 1998).
Supramolecular Chemistry and Crystal Engineering
- Pyrrole-2-Carboxylate Dimer : The self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures demonstrates the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).
Polymer Chemistry
- Electropolymerization of Pyrrole : Pyrrole derivatives have been used in electropolymerization studies, particularly in ionic liquids, highlighting their significance in enhancing polymerization rate and electrochemical capacity (Sekiguchi et al., 2002).
Catalysis
- Catalytic Synthesis of Disubstituted Pyrroles : Research on direct synthesis of 2,5-disubstituted pyrroles using carbon-supported Pt catalysts emphasizes the role of pyrrole derivatives in heterogeneous catalysis (Siddiki et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tributyl-(1-ethylpyrrol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZITZMCLZURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-(tributylstannyl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

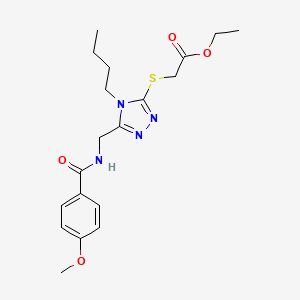
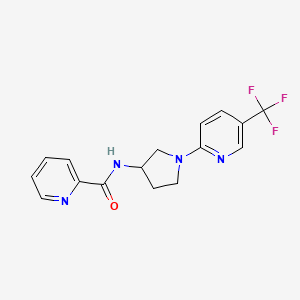
![Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
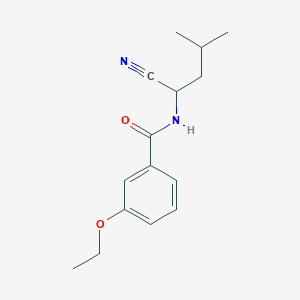
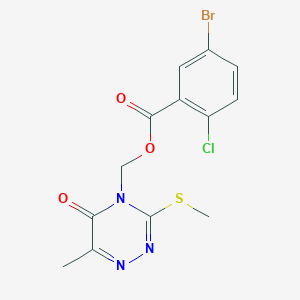
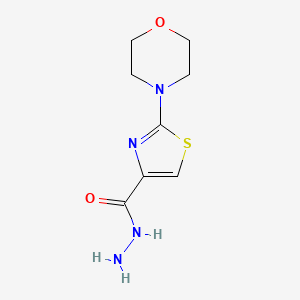
![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)
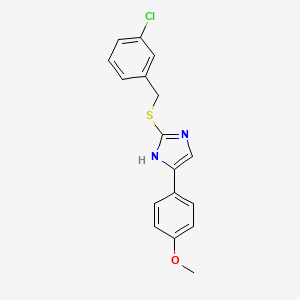
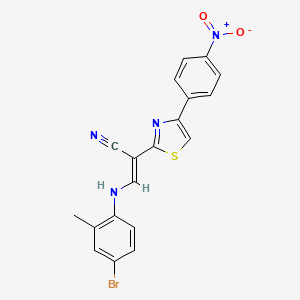


![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B2446203.png)
![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)